molecular formula C9H7BrO5 B3287924 Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate CAS No. 848772-89-4

Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate

Cat. No. B3287924
M. Wt: 275.05 g/mol
InChI Key: FFHZPIIXBMEMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate” is a chemical compound with the molecular formula C9H7BrO5 and a molecular weight of 275.05 . It is used for research purposes .


Synthesis Analysis

The synthesis of “Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate” involves several steps . First, gallic acid (没食子酸) is esterified with methanol in the presence of sulfuric acid to produce 3,4,5-trihydroxybenzoic acid methyl ester. This compound is then methylated with dimethyl sulfate to yield 3-methoxy-4,5-dihydroxybenzoic acid methyl ester. This compound undergoes condensation with diiodomethane under basic conditions to produce 5-methoxy-3,4-dioxybenzylidene methyl ester. Finally, this compound is brominated to produce "Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate" .


Molecular Structure Analysis

The molecular structure of “Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate” can be represented by the SMILES notation: COC(=O)C1=CC2=C(C(=C1Br)O)OCO2 .


Physical And Chemical Properties Analysis

“Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available at this time.

Scientific Research Applications

Synthesis and Derivative Studies

Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate is a compound used in various chemical synthesis processes. For instance, it plays a role in the synthesis of aromatic constituents of calichemicins, as demonstrated in the study on the syntheses of 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid, key components in calichemicin antibiotics (Laak & Scharf, 1989). This demonstrates its importance in the synthesis of complex organic molecules, particularly in pharmaceutical applications.

Applications in Novel Organic Compound Formation

The compound is also involved in the formation of novel organic structures, such as the synthesis of 9H-Pyrazolo[3,2-b][1,3]benzoxazines, an example of a new cyclization mode of [N-(Diarylmethyleneamino)carbonimidoyl]ketenes (Lisowskaya, Alajarín, & Sánchez-Andrada, 2006). This highlights the role of Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate in innovative chemical reactions leading to the development of new chemical entities.

Herbicide Precursor Synthesis

Another application is seen in the preparation of bicyclic herbicide precursors. In a study by Liepa et al. (1992), the compound was used in intramolecular Stork-Danheiser kinetic alkylation reactions to produce various herbicide precursors (Liepa, Wilkie, Winkler, & Winzenberg, 1992). This usage underscores its versatility in agricultural chemistry and the synthesis of compounds for pest control.

Environmental Impact Studies

Research on its transformations by metabolically stable anaerobic enrichment cultures shows how such compounds interact with and are transformed by environmental factors. This study indicates the biotransformation potential of halogenated aromatic aldehydes like Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate in natural environments (Neilson, Allard, Hynning, & Remberger, 1988).

Future Directions

As of now, “Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate” is primarily used for research purposes . Its potential applications in other fields would depend on the outcomes of future studies.

properties

IUPAC Name

methyl 6-bromo-7-hydroxy-1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO5/c1-13-9(12)4-2-5-8(15-3-14-5)7(11)6(4)10/h2,11H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHZPIIXBMEMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1Br)O)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Zhou, Y Li, X Ma, B Cao, T Peng… - Journal of Medicinal …, 2021 - ACS Publications
Imbalance miRNAs contribute to tumor formation; therefore, the development of small-molecule compounds that regulate miRNA biogenesis is an important strategy in oncotherapy. …
Number of citations: 4 pubs.acs.org

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